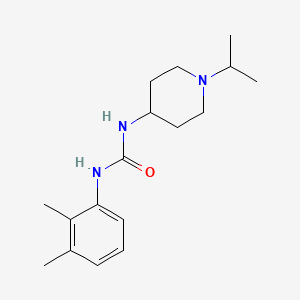
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPU-4 belongs to the class of urea-based compounds and has been studied for its various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea is not fully understood. However, studies have shown that the compound exerts its biological activities by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the body. The modulation of these pathways by this compound leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. This compound has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator. The compound has been shown to reduce pain in animal models of inflammation and neuropathic pain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity level. This compound has been shown to possess various biological activities, making it a suitable candidate for studying the mechanisms of inflammation, pain, and cancer. However, this compound has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to administer in animal models. This compound also has a short half-life, which can limit its efficacy in vivo.
Future Directions
There are several future directions for N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea research. One direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases. This compound has been shown to possess neuroprotective properties in animal models, and further research is needed to determine its potential therapeutic use in humans. Another direction is to investigate the compound's potential use in combination with other drugs. This compound has been shown to enhance the efficacy of certain chemotherapy drugs, and further research is needed to determine its potential use in combination therapy. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and half-life.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been extensively studied for its anti-inflammatory, analgesic, and antitumor properties. This compound exerts its biological activities by modulating various signaling pathways in the body, and has been shown to possess various biochemical and physiological effects. The compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including investigating its potential use in the treatment of neurodegenerative diseases and in combination therapy.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea involves the reaction of 2,3-dimethylphenyl isocyanate with 1-isopropyl-4-piperidone in the presence of a suitable catalyst. The reaction yields this compound as a white solid with a high purity level. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(1-isopropyl-4-piperidinyl)urea has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anti-inflammatory and analgesic properties in animal models. This compound has also been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-12(2)20-10-8-15(9-11-20)18-17(21)19-16-7-5-6-13(3)14(16)4/h5-7,12,15H,8-11H2,1-4H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPIJEBTWKYXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5412069.png)

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412080.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B5412085.png)
![2-fluoro-N-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}benzamide](/img/structure/B5412092.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5412110.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)

![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5412134.png)
![3-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5412135.png)

![N'-bicyclo[2.2.1]hept-2-ylidene-2,4-dichlorobenzohydrazide](/img/structure/B5412145.png)
![3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5412156.png)